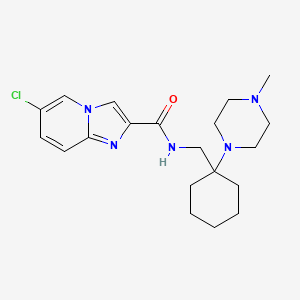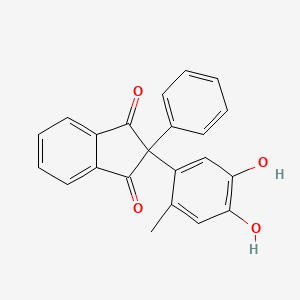
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes both phenyl and indene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 4,5-dihydroxy-2-methylbenzaldehyde with phenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the indene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound can interact with enzymes and receptors, modulating biological pathways involved in inflammation and cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,5-Dihydroxy-2-methylphenyl)acetaldehyde
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
2-(4,5-Dihydroxy-2-methylphenyl)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to its indene structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
922138-60-1 |
|---|---|
Molekularformel |
C22H16O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(4,5-dihydroxy-2-methylphenyl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C22H16O4/c1-13-11-18(23)19(24)12-17(13)22(14-7-3-2-4-8-14)20(25)15-9-5-6-10-16(15)21(22)26/h2-12,23-24H,1H3 |
InChI-Schlüssel |
BJQLPMGOWVLHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


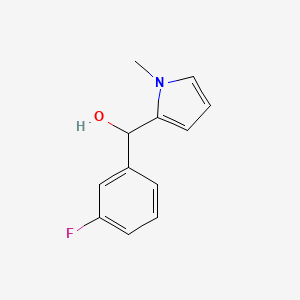

![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)



![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
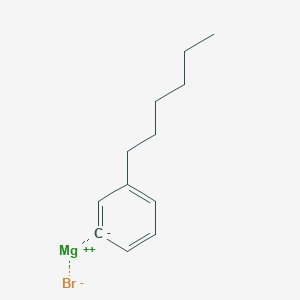

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
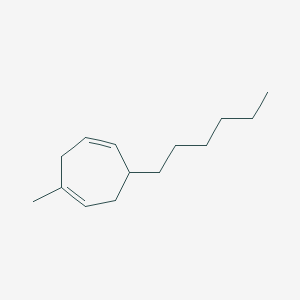
![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
